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Compound of Interest

Compound Name: 2-Aminocyclohexanone

Cat. No.: B1594113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Aminocyclohexanone is a valuable synthetic intermediate in medicinal chemistry and drug

development, serving as a precursor for a variety of more complex molecular scaffolds. Its

bifunctional nature, containing both a ketone and a primary amine on adjacent carbons, allows

for diverse chemical modifications. This document provides detailed application notes and

experimental protocols for a reliable two-step synthesis of 2-aminocyclohexanone
hydrochloride, a stable salt form of the amine, starting from readily available cyclohexanone.

The synthesis proceeds via two key transformations:

α-Nitrosation of Cyclohexanone: Cyclohexanone is first converted to its α-oximino derivative,

2-oximinocyclohexanone (also known as cyclohexane-1,2-dione monooxime). This reaction

introduces the nitrogen functionality at the carbon adjacent to the carbonyl group.

Catalytic Hydrogenation of 2-Oximinocyclohexanone: The intermediate oxime is then

reduced to the corresponding primary amine, 2-aminocyclohexanone. The use of catalytic

hydrogenation in the presence of hydrochloric acid allows for the direct isolation of the

product as its stable hydrochloride salt.
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Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of 2-
aminocyclohexanone hydrochloride.
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Experimental Protocols
Step 1: Synthesis of 2-Oximinocyclohexanone
This protocol is adapted from a reliable procedure for the α-nitrosation of cyclohexanone. The

reaction utilizes methyl nitrite, generated in situ, as the nitrosating agent.

Materials:

Cyclohexanone

Methanol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1594113?utm_src=pdf-body
https://www.benchchem.com/product/b1594113?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Concentrated Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)

Diethyl Ether

Anhydrous Sodium Sulfate

Ice bath

Mechanical stirrer

Separatory funnel

Round-bottom flask

Distillation apparatus

Procedure:

In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a

mechanical stirrer, a dropping funnel, and a gas outlet tube.

Charge the flask with 98 g (1.0 mole) of cyclohexanone and 200 mL of diethyl ether.

Cool the flask in an ice-salt bath to 0°C.

While maintaining the temperature at 0-5°C, add 32 g (1.0 mole) of methanol to the stirred

solution.

Slowly add 87 mL of concentrated hydrochloric acid dropwise from the dropping funnel over

a period of 30 minutes, ensuring the temperature does not exceed 5°C.

Prepare a solution of 76 g (1.1 moles) of sodium nitrite in 125 mL of water. Add this solution

dropwise to the reaction mixture over 2-3 hours, maintaining the temperature at 0-5°C.

After the addition is complete, continue stirring at 0-5°C for an additional hour, and then allow

the mixture to stand at room temperature overnight.
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Transfer the reaction mixture to a separatory funnel. Separate the ethereal layer and wash it

sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally

with 100 mL of water.

Dry the ethereal layer over anhydrous sodium sulfate, filter, and remove the ether by

distillation.

The crude 2-oximinocyclohexanone can be purified by recrystallization from ethanol or a

mixture of benzene and petroleum ether to yield a white crystalline solid.

Step 2: Synthesis of 2-Aminocyclohexanone
Hydrochloride
This protocol describes the catalytic hydrogenation of 2-oximinocyclohexanone to the

corresponding amine, which is isolated as the hydrochloride salt.

Materials:

2-Oximinocyclohexanone

Ethanol

Concentrated Hydrochloric Acid (HCl)

10% Palladium on Carbon (Pd/C) catalyst

Hydrogen gas (H₂) source

Parr hydrogenation apparatus or a similar setup

Filter apparatus (e.g., Buchner funnel with Celite or a similar filter aid)

Rotary evaporator

Procedure:

In a pressure-resistant hydrogenation vessel, dissolve 12.7 g (0.1 mole) of 2-

oximinocyclohexanone in 150 mL of ethanol.
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To this solution, add 10 mL of concentrated hydrochloric acid.

Carefully add 1.0 g of 10% Pd/C catalyst to the reaction mixture.

Seal the vessel and connect it to a Parr hydrogenation apparatus.

Purge the system with nitrogen gas, followed by hydrogen gas.

Pressurize the vessel with hydrogen gas to 40-50 psi.

Commence vigorous stirring or shaking and maintain the reaction at room temperature.

Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically

complete within 4-6 hours.

Once the hydrogen uptake ceases, depressurize the vessel and purge the system with

nitrogen gas.

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

Wash the filter cake with a small amount of ethanol.

Combine the filtrate and washings and concentrate the solution under reduced pressure

using a rotary evaporator.

The resulting crude solid is 2-aminocyclohexanone hydrochloride. It can be purified by

recrystallization from a mixture of ethanol and diethyl ether to afford white crystals.

Visualizations
The following diagrams illustrate the chemical reaction pathway and the overall experimental

workflow for the synthesis of 2-aminocyclohexanone hydrochloride.

Cyclohexanone 2-OximinocyclohexanoneNaNO₂, MeOH, HCl 2-Aminocyclohexanone
Hydrochloride

H₂, Pd/C, HCl
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Caption: Chemical reaction pathway for the synthesis of 2-aminocyclohexanone
hydrochloride.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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